molecular formula C14H31N B7801094 N,N-Dimethyldodecylamine CAS No. 68391-04-8

N,N-Dimethyldodecylamine

Cat. No. B7801094
M. Wt: 213.40 g/mol
InChI Key: YWFWDNVOPHGWMX-UHFFFAOYSA-N
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Patent
US05902903

Procedure details

In Example 1 of U.S. Pat. No. 4 138 437, dimethylamine is reacted with 1-dodecanol in the presence of hydrogen and copper chromite as catalyst. To work up the reaction product, it is filtered off from the catalyst and a dodecyldimethylamine is produced as crude product. The crude product is subjected to vacuum distillation to separate off high-boiling byproducts. The distilled C12 -alkyldimethylamine obtained after taking off a first runnings contains about 140 ppm of monomethylamine, 150 ppm of dimethylamine and about 64 ppm of trimethylamine and has a more or less unpleasant odor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH2:4](O)[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>[H][H].[Cr]([O-])([O-])=O.[Cu+2]>[CH2:4]([N:2]([CH3:3])[CH3:1])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered off from the catalyst

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05902903

Procedure details

In Example 1 of U.S. Pat. No. 4 138 437, dimethylamine is reacted with 1-dodecanol in the presence of hydrogen and copper chromite as catalyst. To work up the reaction product, it is filtered off from the catalyst and a dodecyldimethylamine is produced as crude product. The crude product is subjected to vacuum distillation to separate off high-boiling byproducts. The distilled C12 -alkyldimethylamine obtained after taking off a first runnings contains about 140 ppm of monomethylamine, 150 ppm of dimethylamine and about 64 ppm of trimethylamine and has a more or less unpleasant odor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH2:4](O)[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>[H][H].[Cr]([O-])([O-])=O.[Cu+2]>[CH2:4]([N:2]([CH3:3])[CH3:1])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered off from the catalyst

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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